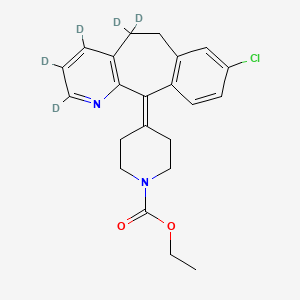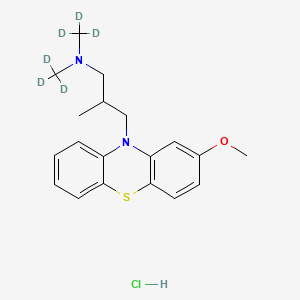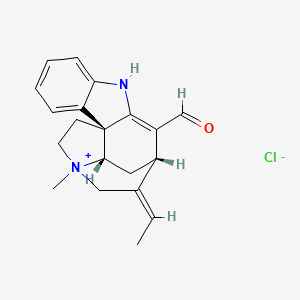
KIN1408
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .
Applications De Recherche Scientifique
1. Prognostic Marker in Ovarian Cancer
KIF14 (kinesin family member 14) has been identified as a significant prognostic marker in ovarian cancer. Research shows that KIF14 genomic gain and mRNA overexpression are common in ovarian cancer tumors compared to normal epithelium. High KIF14 levels in tumors independently predict worse outcomes, with increased rates of recurrence. The role of KIF14 in promoting a tumorigenic phenotype in ovarian cancer cells beyond its known function in proliferation has been highlighted, suggesting its potential as a therapeutic target (Thériault et al., 2012).
2. Oncogenic Roles and Therapeutic Target
KIF14's importance in cancer is well-characterized, and it is gaining interest as a prognostic marker and therapeutic target. Located on a commonly gained chromosome region in many cancers, KIF14 shows overexpression in multiple neoplasms such as breast, lung, ovarian, liver, and brain cancers. Its tumor-specific expression correlates with stage, aggressiveness, and poor patient outcomes. KIF14's interaction with tumorigenic signaling pathways promotes cellular behaviors like adhesion, invasion, and chemotherapeutic resistance, thereby facilitating tumor progression (Thériault & Corson, 2015).
3. Independent Prognostic Marker in Lung Cancer
KIF14 expression in lung cancer, particularly in non-small-cell lung carcinoma, has been found to be an independent prognostic factor for disease-free survival. The study reveals that KIF14 overexpression significantly decreases disease-free survival and is prognostic of poor outcome in lung cancer patients. Furthermore, KIF14 knockdown in cancer cell lines decreases tumorigenicity in vitro, underscoring its potential as a clinically relevant oncogene and target for further study (Corson et al., 2007).
4. Association with Poor Prognosis in Epithelial Ovarian Cancer
In epithelial ovarian cancer, KIF14 overexpression has been correlated with a poor prognosis. Research indicates that KIF14 expression in these cancer tissues is significantly higher than in normal tissues and is associated with metastasis, histological type, and other prognostic factors. High levels of KIF14 expression were predictors for worse progression-free survival (PFS) and overall survival (OS) in patients with epithelial ovarian cancer (Qiu et al., 2017).
5. Role in Colorectal Cancer Progression
KIF14 plays a critical oncogenic role in colorectal cancer (CRC) progression. It has been observed to be markedly overexpressed in CRC, associated with tumor size and proliferation. KIF14 promotes CRC cell proliferation and accelerates the cell cycle, impacting protein kinase B activation. Additionally, KIF14 is regulated by microRNA-200c at the post-transcriptional level, providing insights into its regulatory mechanisms in colorectal tumorigenesis (Wang et al., 2018).
Propriétés
Formule moléculaire |
C25H19F2N3O3S |
|---|---|
Poids moléculaire |
479.5 |
Synonymes |
KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
